1-(3-cyclopentylpropanoyl)-N-methylindoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclopentylpropanoyl)-N-methylindoline-2-carboxamide is an organic compound with a complex structure that includes a cyclopentyl group, a propanoyl group, and an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyclopentylpropanoyl)-N-methylindoline-2-carboxamide typically involves the reaction of 3-cyclopentylpropanoic acid with thionyl chloride to form 3-cyclopentylpropanoyl chloride. This intermediate is then reacted with N-methylindoline-2-carboxamide under controlled conditions to yield the target compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and controlled environments to ensure high purity and yield. The process may include steps such as distillation and purification to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyclopentylpropanoyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-Cyclopentylpropanoyl)-N-methylindoline-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients (APIs) and intermediates for drug development.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-cyclopentylpropanoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action are essential to understand its full potential in various applications .
Comparison with Similar Compounds
- 3-Cyclopentylpropanoic acid
- 3-Cyclopentylpropanoyl chloride
- N-methylindoline-2-carboxamide
Comparison: 1-(3-Cyclopentylpropanoyl)-N-methylindoline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications and potential for further modification.
Properties
IUPAC Name |
1-(3-cyclopentylpropanoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-19-18(22)16-12-14-8-4-5-9-15(14)20(16)17(21)11-10-13-6-2-3-7-13/h4-5,8-9,13,16H,2-3,6-7,10-12H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOUEEVDMJYWSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)CCC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.